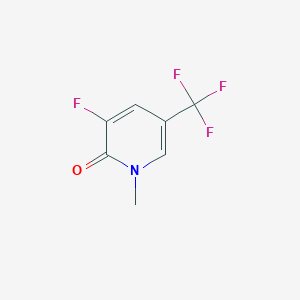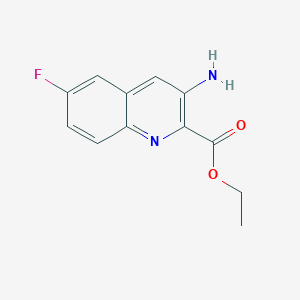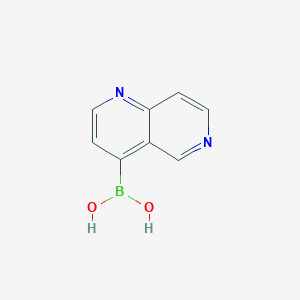
Cathepsin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cathepsin G is a serine protease enzyme encoded by the CTSG gene in humans. It belongs to the chymotrypsin family of proteases and is stored in the azurophil granules of neutrophils. This compound plays a crucial role in the immune system by eliminating intracellular pathogens and breaking down tissues at inflammatory sites. It also has anti-inflammatory properties and is involved in various physiological processes, including the regulation of immune responses .
准备方法
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is harvested, and the enzyme is extracted and purified through a series of filtration and chromatographic steps. The final product is formulated and stored under conditions that maintain its stability and activity .
化学反应分析
Types of Reactions
Cathepsin G undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It exhibits both trypsin-like and chymotrypsin-like activities, allowing it to cleave peptide bonds formed by the carboxyl group of positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include specific substrates that mimic its natural targets, such as synthetic peptides. The reactions are typically carried out under physiological conditions, with optimal activity observed at neutral to slightly alkaline pH .
Major Products
The major products formed from reactions catalyzed by this compound are smaller peptide fragments resulting from the cleavage of larger protein substrates. These fragments can further participate in various biological processes, including immune responses and tissue remodeling .
科学研究应用
Cathepsin G has a wide range of scientific research applications:
Chemistry: It is used in studies involving protease activity and enzyme kinetics.
Biology: this compound is studied for its role in immune cell function, inflammation, and pathogen clearance.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: This compound is used in the development of diagnostic assays and as a tool in biotechnology research
作用机制
Cathepsin G exerts its effects through proteolytic cleavage of specific substrates. It targets peptide bonds within proteins, leading to their degradation. The enzyme’s activity is regulated by a catalytic triad composed of aspartate, histidine, and serine residues. This compound modulates immune responses by activating cytokines and chemokines, which recruit and activate immune cells at sites of infection or injury .
相似化合物的比较
Cathepsin G is often compared with other serine proteases, such as neutrophil elastase and proteinase 3. While all three enzymes are involved in immune responses and inflammation, this compound is unique in its dual substrate specificity, combining trypsin-like and chymotrypsin-like activities. This allows it to cleave a broader range of peptide bonds compared to its counterparts .
Similar Compounds
Neutrophil Elastase: Primarily cleaves peptide bonds at neutral amino acids.
Proteinase 3: Cleaves peptide bonds at neutral and hydrophobic amino acids.
This compound’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes make it a valuable target for therapeutic research and a versatile tool in scientific studies.
属性
分子式 |
C30H36N6O9 |
|---|---|
分子量 |
624.6 g/mol |
IUPAC 名称 |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39) |
InChI 键 |
LKDMKWNDBAVNQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


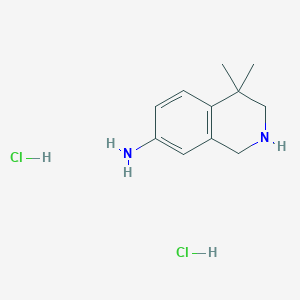
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
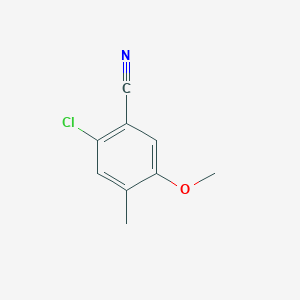
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)




